molecular formula C16H13N3O4 B11773467 2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B11773467
M. Wt: 311.29 g/mol
InChI Key: KYZDDOWEHKCHKT-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a high-purity chemical reagent designed for research applications. As a member of the 1,3,4-oxadiazole family, this compound features a five-membered heterocyclic ring containing oxygen and nitrogen atoms, which is known for its electron-deficient properties and significant thermal stability. Compounds with the 1,3,4-oxadiazole scaffold are extensively investigated in medicinal chemistry for their diverse biological activities. Research on analogous structures has shown potential as antiproliferative agents , with mechanisms that may involve inducing mitochondrial-mediated apoptosis in cancer cells. Furthermore, 1,3,4-oxadiazole derivatives bearing nitroaryl groups are also explored as selective enzyme inhibitors, such as butyrylcholinesterase (BChE) inhibitors, for the management of neurodegenerative disorders. Beyond biomedical applications, the 1,3,4-oxadiazole core is valued in material science due to its strong fluorescence, high quantum yield, and electron-transporting capabilities, making it a candidate for use in electroluminescent devices and optical materials. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H13N3O4/c1-2-22-14-8-6-11(7-9-14)15-17-18-16(23-15)12-4-3-5-13(10-12)19(20)21/h3-10H,2H2,1H3

InChI Key

KYZDDOWEHKCHKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Precursors

The preparation begins with the synthesis of 4-ethoxybenzohydrazide (1a ) and 3-nitrobenzohydrazide (1b ). These hydrazides are derived from their respective carboxylic acids through Fischer esterification followed by hydrazine hydrate treatment. For example, 4-ethoxybenzoic acid is refluxed with ethanol and sulfuric acid to form ethyl 4-ethoxybenzoate, which is then reacted with hydrazine hydrate in ethanol to yield 1a .

Formation of Diacylhydrazide Intermediate

Equimolar amounts of 1a and 1b are condensed in the presence of a coupling agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step forms the diacylhydrazide intermediate, N'-(4-ethoxybenzoyl)-N-(3-nitrobenzoyl)hydrazine (2 ), which is isolated via filtration and recrystallized from ethanol.

Cyclization with Phosphorus Oxychloride

The diacylhydrazide 2 is subjected to cyclodehydration using POCl₃ as the dehydrating agent. The reaction is carried out under reflux conditions (80–90°C) for 6–8 hours, during which the oxadiazole ring is formed. The crude product is neutralized with sodium bicarbonate, filtered, and purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound.

Table 1: Cyclodehydration Reaction Parameters

ParameterConditionYield (%)
Dehydrating AgentPOCl₃72–78
Temperature80–90°C
Reaction Time6–8 hours
SolventToluene
PurificationColumn Chromatography

Oxidative Cyclization with Carbon Disulfide

Hydrazide Activation

In this alternative route, 4-ethoxybenzohydrazide (1a ) is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol. The mixture is refluxed for 4–6 hours, generating the potassium salt of 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol (3 ).

Nucleophilic Substitution

The thiol intermediate 3 undergoes nucleophilic substitution with 3-nitrobenzyl chloride in acetone at room temperature. Potassium carbonate (K₂CO₃) is used as a base to deprotonate the thiol group, facilitating the displacement reaction. The product is isolated by evaporation of the solvent and recrystallized from methanol.

Table 2: Oxidative Cyclization Reaction Parameters

ParameterConditionYield (%)
ReagentsCS₂, KOH, 3-nitrobenzyl chloride65–70
TemperatureReflux (CS₂ step); RT (substitution)
Reaction Time4–6 hours (CS₂); 3–5 hours (substitution)
SolventEthanol (CS₂); Acetone (substitution)
PurificationRecrystallization (methanol)

Mechanistic Insights

Cyclodehydration Pathway

The POCl₃-mediated cyclization proceeds via the formation of a phosphorylated intermediate. The lone pair on the hydrazide nitrogen attacks the electrophilic phosphorus center, leading to the elimination of HCl and subsequent ring closure. The mechanism is supported by ¹H-NMR studies showing the disappearance of hydrazide N–H signals at δ 9.8–10.2 ppm post-reaction.

Oxidative Cyclization Pathway

The reaction with CS₂ involves the generation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization upon acidification. IR spectroscopy confirms the loss of the –SH stretch (2550 cm⁻¹) after substitution, while 13C-NMR reveals a new thioether carbon at δ 35–40 ppm.

Optimization Strategies

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve yields in substitution reactions by stabilizing ionic intermediates. However, toluene is preferred for cyclodehydration due to its high boiling point and inertness.

Catalytic Enhancements

The addition of catalytic amounts of iodine (0.5 mol%) accelerates cyclodehydration by promoting the elimination of water. This modification increases yields to 82–85%.

Characterization and Validation

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, Ar–H), 8.32–8.25 (m, 2H, Ar–H), 7.92–7.85 (m, 2H, Ar–H), 7.10–7.03 (m, 2H, Ar–H), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • 13C-NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 164.8 (C=N), 148.5, 135.2, 132.6, 129.8, 125.4, 122.1, 115.3, 63.8 (OCH₂CH₃), 14.7 (OCH₂CH₃).

  • HR-MS : m/z calc. for C₁₆H₁₃N₃O₄ [M+H]⁺: 312.0982, found: 312.0985.

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol/water) shows a single peak at retention time 6.8 minutes, confirming >98% purity.

Challenges and Limitations

  • Low Yields in Substitution Reactions : Steric hindrance from the 3-nitro group reduces reactivity, necessitating excess electrophile (1.5 eq).

  • Byproduct Formation : Partial hydrolysis of the ethoxy group may occur under acidic conditions, requiring strict pH control during neutralization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)

Major Products Formed

    Reduction of Nitro Group: 2-(4-Ethoxyphenyl)-5-(3-aminophenyl)-1,3,4-oxadiazole

    Substitution of Ethoxy Group: Various substituted oxadiazoles depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer research. For instance, a study on 1,3,4-oxadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound 2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole was evaluated for its ability to induce apoptosis in cancer cells. In vitro assays revealed that it effectively inhibited cell proliferation and promoted cell death in glioblastoma cell lines (LN229) through mechanisms involving DNA damage and apoptosis induction .

Anti-Diabetic Properties
In addition to anticancer effects, oxadiazoles have been investigated for their anti-diabetic properties. Compounds similar to This compound exhibited significant reductions in glucose levels in genetically modified diabetic models such as Drosophila melanogaster. These findings suggest that oxadiazoles could serve as potential therapeutic agents for diabetes management .

Antimicrobial and Antifungal Activities
Oxadiazole derivatives have also shown promise as antimicrobial agents. A series of synthesized compounds were screened for their efficacy against various bacterial strains. Notably, certain derivatives demonstrated potent antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating the potential of This compound in developing new antimicrobial therapies .

Agricultural Applications

Pesticidal Activity
The agricultural sector benefits from oxadiazole derivatives due to their pesticidal properties. Research has indicated that compounds like This compound can act as effective pesticides against plant pathogens. In a study evaluating the biological activity of various oxadiazole derivatives, some showed high efficacy against rice bacterial leaf blight pathogens with EC50 values significantly lower than conventional pesticides .

Material Science

Fluorescent Materials
Oxadiazoles are also explored for their potential use in materials science, particularly as fluorescent materials. The unique electronic properties of oxadiazoles allow them to be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of This compound into polymer matrices has shown to enhance the photophysical properties of the resulting materials .

Summary Table of Applications

Application AreaSpecific Use CasesRelevant Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in glioblastoma cells
Anti-diabetic compoundsReduces glucose levels in diabetic models
Antimicrobial agentsEffective against E. coli and S. aureus
Agricultural SciencePesticidesHigh efficacy against rice bacterial leaf blight
Material ScienceFluorescent materialsEnhanced photophysical properties for OLEDs

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways and targets can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structurally related 1,3,4-oxadiazole derivatives, emphasizing substituent effects at the C2 and C5 positions and their pharmacological outcomes.

Structural and Electronic Effects

Key Substituent Trends

Electron-Withdrawing Groups (EWGs): Nitro (-NO₂), chloro (-Cl), and sulfonyl (-SO₂) groups at C2/C5 enhance pharmacological activity by increasing electrophilicity and improving target binding . Example:

  • 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole : Exhibits superior antibacterial activity (EC₅₀ = 0.17 µg/mL against Xanthomonas oryzae) due to the strong electron-withdrawing sulfonyl group .

Electron-Donating Groups (EDGs) :

  • Ethoxy (-OCH₂CH₃), methoxy (-OCH₃), or alkyl groups may improve solubility but often reduce target affinity.
  • Example:
  • 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) : Moderate anticancer activity (GP = 95.37 at 10⁻⁵ M) compared to its fluoro-substituted analog (GP = 98.74) .
Positional Effects of Nitro Groups
  • Meta vs. Para Nitro Substitution :
    • The target compound’s C5 3-nitrophenyl group (meta-nitro) may alter steric and electronic interactions compared to para-nitro analogs. For instance, 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives (e.g., XIV, XV) show high CNS activity , while 2-(adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole demonstrates distinct crystallographic properties .

Pharmacological Activity Comparison

Table 1: Bioactivity Profiles of Selected Analogs
Compound Name C2 Substituent C5 Substituent Key Activity Efficacy (EC₅₀/IC₅₀/MIC) Reference
Target Compound 4-Ethoxyphenyl 3-Nitrophenyl Hypothesized: Antimicrobial N/A N/A
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-oxadiazole (XIV) 4-Chlorophenyl 4-Nitrophenyl CNS Depressant Superior to standard drugs
2-(Methylsulfonyl)-5-(4-fluorophenyl)-oxadiazole Methylsulfonyl 4-Fluorophenyl Antibacterial EC₅₀ = 0.17 µg/mL (Xoo)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-oxadiazole 4-Chlorophenyl 4-Fluorophenyl Anticancer GP = 98.74 (10⁻⁵ M)
2-(Isopropylthio)-5-(4-nitrophenyl)-oxadiazole Isopropylthio 4-Nitrophenyl Antitubercular Moderate MIC vs. M. tuberculosis
2-(3-Nitrophenyl)-5-(4-fluorophenyl)-oxadiazole 3-Nitrophenyl 4-Fluorophenyl Antimicrobial (fungi) EC₅₀ = 29.89 µg/mL
Key Findings

Antimicrobial Activity :

  • The target compound’s 3-nitrophenyl group aligns with 5-(3-nitrophenyl)-1,3,4-oxadiazole derivatives (e.g., compound 5a-n in ), which show activity against multidrug-resistant pathogens. However, sulfonyl-containing analogs (e.g., ) exhibit superior potency, suggesting that the ethoxy group may need optimization for antibacterial applications.

CNS Activity: Dual EWGs (Cl, NO₂) in XIV and XV enhance CNS activity, whereas the target compound’s ethoxy group (EDG) might reduce efficacy in this domain .

Anticancer Potential: Chloro and fluoro substituents (e.g., ) outperform methoxy/ethoxy groups in cytotoxicity, highlighting the importance of EWGs for anticancer activity.

Antitubercular Activity :

  • Nitro groups at C5 (para) correlate with moderate activity in , but meta-nitro substitution (as in the target compound) remains untested.

Recommendations :

  • Synthesize and test the compound for antimicrobial, CNS, and anticancer activities.
  • Explore hybrid derivatives combining ethoxy with sulfonyl or nitro groups to balance solubility and potency.

Biological Activity

2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14N2O3
  • Molecular Weight : 286.29 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, primarily in anticancer and antimicrobial domains. The following sections detail specific activities and findings.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives possess significant anticancer properties. The compound this compound has been evaluated against various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits key signaling pathways involved in tumor growth.
  • IC50 Values : Studies have reported IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer) .
Cell LineIC50 (μM)Reference
MCF-75.55
HCT-1161.82
HePG-24.50

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity against various bacterial strains:

  • Mechanism of Action : The antimicrobial properties are attributed to the disruption of bacterial cell membranes and inhibition of vital cellular processes.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Preparation of Precursors : Synthesize 4-ethoxybenzohydrazide and 3-nitrobenzoyl chloride.
  • Formation of Oxadiazole Ring : React the prepared precursors with appropriate reagents (e.g., phosphorus oxychloride) to form the oxadiazole ring.
  • Purification : Purify the product using recrystallization techniques.

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives with varying substituents:

  • A study by Arafa et al. demonstrated that derivatives with different substitutions exhibited varying degrees of cytotoxicity against cancer cell lines .
  • Another study highlighted the efficacy of oxadiazole derivatives in inhibiting specific enzymes related to cancer progression, such as EGFR and Src kinases .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-Ethoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole in laboratory settings?

  • Methodological Answer : Based on GHS classification, this compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (H335). Researchers should:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to minimize inhalation exposure.
  • Implement emergency procedures for accidental ingestion or contact, including immediate rinsing with water and medical consultation .

Q. How can the electronic properties of this compound be characterized for applications in photophysical studies?

  • Methodological Answer : UV/Vis spectroscopy is critical for analyzing π→π* transitions in oxadiazoles. For structurally similar derivatives (e.g., 2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole), spectral data in acetonitrile or DMSO solvents reveal absorption maxima (~300–350 nm) influenced by nitro and aryl substituents. Solvent polarity and concentration should be optimized to avoid aggregation artifacts .

Q. What synthetic routes are commonly used to prepare nitro-substituted 1,3,4-oxadiazoles?

  • Methodological Answer : Nitration of diphenyl-oxadiazole precursors with concentrated HNO₃ and H₂SO₄ at controlled temperatures (30–100°C) introduces nitro groups. For example, 2,5-diphenyl-1,3,4-oxadiazole reacts with HNO₃ to yield bis(nitrophenyl) derivatives. Reaction conditions (time, temperature, stoichiometry) must be optimized to minimize byproducts like mono-nitrated isomers .

Advanced Research Questions

Q. How can computational methods predict the pharmacological potential of this compound for CNS-related applications?

  • Methodological Answer : Molecular docking studies against targets like GABA receptors or serotonin transporters can prioritize derivatives for synthesis. For example, oxadiazoles with dual electron-withdrawing groups (e.g., nitro at C5 and chloro at C2) show enhanced CNS depressant activity. Software like AutoDock Vina or Schrödinger Suite can model binding affinities, while ADMET predictors (e.g., SwissADME) evaluate toxicity and bioavailability .

Q. What experimental strategies optimize the compound’s performance in scintillation materials?

  • Methodological Answer : In scintillator formulations, oxadiazoles like BPBD or B-PBD are doped into polymer matrices (e.g., polystyrene) at 1–5% w/w. Key parameters include:

  • Radioluminescence efficiency : Tested under γ-ray or X-ray irradiation using photomultiplier tubes.
  • Decay time : Measured via time-correlated single-photon counting (TCSPC).
  • Stability : Thermal gravimetric analysis (TGA) assesses decomposition thresholds (>200°C for most oxadiazoles) .

Q. How do substituent effects at C2 and C5 positions influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -Cl) at both positions enhance CNS activity. For example:

  • Anticonvulsant activity : 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (ED₅₀: 25 mg/kg in rodent models).
  • Neurotoxicity screening : Rotarod tests confirm locomotor safety at therapeutic doses.
  • Rational design should balance lipophilicity (logP ~4.7) and polar surface area (<65 Ų) for blood-brain barrier penetration .

Q. What spectroscopic techniques resolve structural ambiguities in nitro-oxadiazole derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons adjacent to nitro groups deshield to δ 8.2–8.5 ppm (DMSO-d₆).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₂N₃O₄⁺: 310.0827).
  • X-ray crystallography : Resolves regiochemistry of nitro group placement (e.g., meta vs. para substitution) .

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